molecular formula C13H12N2O4S B3163930 [2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid CAS No. 887031-24-5

[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid

Cat. No. B3163930
CAS RN: 887031-24-5
M. Wt: 292.31 g/mol
InChI Key: UFTYXDMSCKQDED-UHFFFAOYSA-N
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Description

2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid (ADTA) is an organic compound belonging to the family of thiazole derivatives. It is a white, crystalline, slightly water-soluble powder, with a molecular weight of 257.3 g/mol. ADTA is a versatile compound that has been used in a variety of scientific and industrial applications, including medicinal chemistry, catalysis, and organic synthesis.

Scientific Research Applications

Synthetic Pathways and Structural Properties

Research into related thiazolidinone derivatives highlights innovative synthetic pathways and structural analyses that can be applied to understand the chemical behavior and potential applications of 2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid. For instance, the study on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones offers insights into the reaction mechanisms and spectroscopic analysis techniques applicable for exploring the characteristics of thiazole-containing compounds (R. Issac & J. Tierney, 1996).

Environmental Degradation Studies

Advanced oxidation processes (AOPs) have been studied for the degradation of recalcitrant compounds in the environment, which may include complex molecules similar to 2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid. A review on the degradation of acetaminophen by AOPs highlights the pathways, by-products, and biotoxicity of the process, providing a framework for assessing the environmental impact and degradation mechanisms of similar compounds (Mohammad Qutob et al., 2022).

Pharmacological Evaluation

The pharmacological evaluation of benzofused thiazole derivatives for antioxidant and anti-inflammatory activities reflects the therapeutic potential of structurally related compounds. The study on POCl3 mediated syntheses of benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrates the relevance of thiazole derivatives in developing new therapeutic agents (Dattatraya G. Raut et al., 2020).

properties

IUPAC Name

2-[2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-13-15-12(10(20-13)6-11(16)17)7-1-2-8-9(5-7)19-4-3-18-8/h1-2,5H,3-4,6H2,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTYXDMSCKQDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166321
Record name 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid

CAS RN

887031-24-5
Record name 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887031-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid
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[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid
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[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid
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[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid
Reactant of Route 6
[2-Amino-4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-thiazol-5-yl]-acetic acid

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